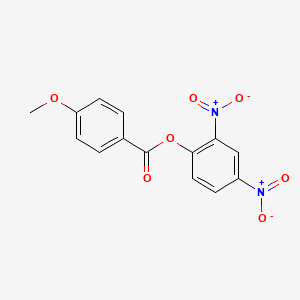
2,4-Dinitrophenyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl 4-methoxybenzoate is an organic compound that belongs to the class of dinitrophenyl esters. It is characterized by the presence of two nitro groups attached to a phenyl ring and a methoxybenzoate ester group. This compound is of interest in various fields of chemistry due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl 4-methoxybenzoate typically involves the esterification of 2,4-dinitrophenol with 4-methoxybenzoic acid. One common method involves the reaction of 2,4-dinitrophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrophenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include substituted phenols or thiophenols.
Hydrolysis: The major products are 2,4-dinitrophenol and 4-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl 4-methoxybenzoate has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of various functional groups in organic compounds.
Biochemistry: The compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl 4-methoxybenzoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The nitro groups on the phenyl ring enhance the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and analytical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the ester functionality.
4-Methoxybenzoic Acid: Shares the methoxybenzoate moiety but lacks the dinitrophenyl group.
Uniqueness
2,4-Dinitrophenyl 4-methoxybenzoate is unique due to the combination of the dinitrophenyl and methoxybenzoate groups, which confer distinct chemical reactivity and properties. This makes it valuable in specific analytical and synthetic applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
24642-86-2 |
|---|---|
Molekularformel |
C14H10N2O7 |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H10N2O7/c1-22-11-5-2-9(3-6-11)14(17)23-13-7-4-10(15(18)19)8-12(13)16(20)21/h2-8H,1H3 |
InChI-Schlüssel |
DYMIUYVUKQUOQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)

![9-Thiabicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14692190.png)



![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)


![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)


